

Technical Guide: Kinetic Profiling of Carnosine Synthesis Using Beta-Alanine (3-13C) Tracers

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Compound of Interest

Compound Name: BETA-ALANINE (3-13C)

Cat. No.: B1580244

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Executive Summary

This guide outlines a methodological framework for utilizing **Beta-alanine (3-13C)** as a stable isotope tracer to quantify the fractional synthetic rate (FSR) of carnosine (β -alanyl-L-histidine) in skeletal muscle and neurological tissues. While traditional methods rely on bulk quantification (HPLC or $^1\text{H-MRS}$) during washout/loading phases, the use of site-specific ^{13}C -labeling allows for precise, short-term metabolic flux analysis. This approach resolves the limitations of background noise in mass spectrometry and spectral overlap in NMR, providing a robust platform for investigating Carnosine Synthase (ATPGD1) activity under pathological or ergogenic interventions.

The Isotopic Tracer: Beta-Alanine (3-13C) Chemical Identity and Selection Logic

- Compound: 3-Amino[3-13C]propanoic acid
- Isotopomer: Carbon-13 label at the
-position (C3).

- Rationale for 3-¹³C Selection:
 - Metabolic Stability: Unlike carboxyl-labeled amino acids (1-¹³C), which risk label loss via decarboxylation in alternative pathways, the C3 position on the carbon backbone is metabolically robust during the acylation reaction catalyzed by ATPGD1.
 - NMR Visibility: The C3 methylene group () undergoes a significant chemical shift change upon peptide bond formation. In free beta-alanine, the C3 resonance is distinct from the C3 resonance in the carnosine amide linkage (), allowing simultaneous quantification of the precursor pool and the product pool in a single ¹³C-HSQC spectrum without chromatographic separation.
 - Mass Spectrometry: It provides a +1.00335 Da mass shift. For low-enrichment studies, this avoids the "M+1" natural abundance overlap issues common with lighter molecules, provided high-resolution MS is used or background subtraction is rigorous.

Physical Properties Table

Property	Specification
Formula	
MW (Labeled)	~90.10 g/mol (vs 89.09 natural)
Enrichment	>99 atom % ¹³ C
Solubility	Highly soluble in (>1 M)
pKa Values	3.6 (COOH), 10.2 (NH ₃ ⁺)
Storage	Desiccated, -20°C (Hygroscopic)

Mechanistic Pathway: Carnosine Synthase Kinetics

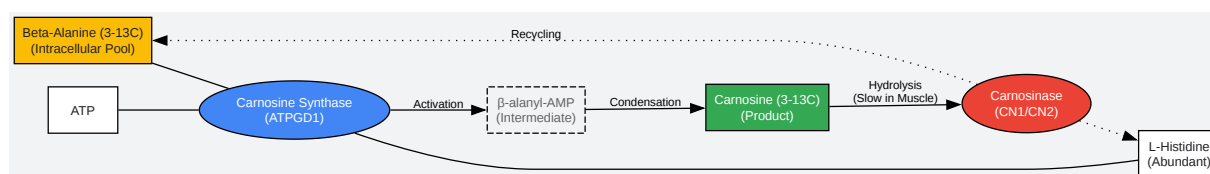
The synthesis of carnosine is catalyzed by Carnosine Synthase 1 (ATPGD1).[1][2] This enzyme is an ATP-grasp ligase that activates beta-alanine via phosphorylation before condensing it with

L-histidine.

Rate-Limiting Factors[3]

- **Substrate Availability:** Beta-alanine is the rate-limiting precursor.[3][4] The K_m of ATPGD1 for beta-alanine is relatively high (~1-2 mM), meaning the enzyme is rarely saturated under physiological conditions.
- **Tracer Incorporation:** By introducing **Beta-alanine (3-13C)**, we drive the reaction equilibrium. The appearance of the 13C label in the carnosine pool is a direct function of ATPGD1 turnover rate.

Pathway Visualization (Graphviz)



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Caption: Flux of **Beta-alanine (3-13C)** through ATPGD1. Note the recycling loop via Carnosinase, which is negligible in healthy skeletal muscle but relevant in serum.

Analytical Methodologies

To accurately determine the Fractional Synthetic Rate (FSR), one must measure the enrichment of the precursor (free beta-alanine) and the product (carnosine).

High-Resolution Mass Spectrometry (LC-HRMS)

- Instrument: Q-Exactive or Triple Quadrupole (QqQ).
- Mode: Positive Electrospray Ionization (ESI+).

- Target Transitions (MRM):
 - Endogenous Carnosine:[5]

227.1

110.1 (Histidine immonium ion).
 - Tracer Carnosine (3-13C):

228.1

110.1 (Unlabeled fragment) OR 228.1

111.1 (if fragmentation retains the beta-alanyl moiety). Note: The histidine moiety remains unlabeled, so the 110.1 fragment is usually common to both.
- Advantage: High sensitivity (femtomolar detection).
- Disadvantage: Requires rigorous extraction and chromatographic separation of the isobaric dipeptide Anserine (1-methylhistidine derivative).

Nuclear Magnetic Resonance (NMR)

- Method: 1H-13C HSQC (Heteronuclear Single Quantum Coherence).
- Differentiation:
 - Free **Beta-alanine (3-13C)**:

ppm.
 - Bound Carnosine (3-13C):

ppm (Shifted upfield due to amide bond formation).
- Advantage: "Self-validating." You see both the substrate and product in the same tube without chemical derivatization.
- Disadvantage: Lower sensitivity; requires milligram quantities of tissue.

Experimental Protocol: In Vivo FSR Determination

This protocol describes a "Pulse-Chase" approach adapted for murine models, scalable to human clinical trials with sterile pyrogen-free tracers.

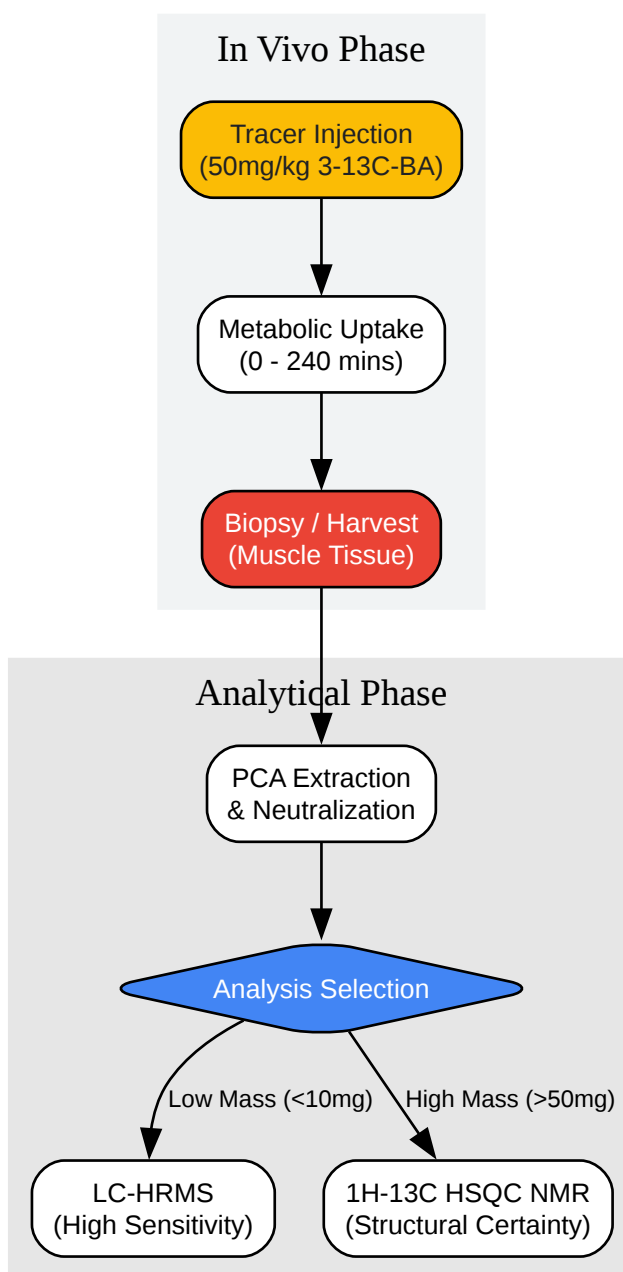
Phase 1: Tracer Administration

- Preparation: Dissolve **Beta-alanine (3-13C)** in sterile saline (0.9% NaCl) to a concentration of 200 mM.
- Dosing: Administer an intraperitoneal (IP) bolus (for mice) or intravenous infusion (humans) calculated to achieve 5-10% enrichment of the plasma free pool.
 - Dosage Target: 50 mg/kg body weight.
- Time Course:
 - : Tracer injection.
 - min: Euthanasia/Biopsy collection.

Phase 2: Tissue Extraction (Skeletal Muscle)

- Homogenization: Snap-freeze tissue in liquid nitrogen. Pulverize 50 mg of tissue.
- Acid Extraction: Add 500 μ L of 0.6 M Perchloric Acid (PCA) to precipitate proteins.
- Centrifugation: Spin at 12,000 x g for 10 min at 4°C.
- Neutralization: Transfer supernatant and neutralize with 2 M KOH to pH 7.0. Remove precipitate.
- Lyophilization: Freeze-dry the supernatant for NMR or dilute for LC-MS.

Phase 3: Workflow Visualization



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Caption: Experimental workflow from tracer injection to analytical selection based on sample mass availability.

Data Interpretation & Calculations

Precursor-Product Enrichment Calculation

To calculate the Fractional Synthetic Rate (FSR, %/hour), use the standard precursor-product equation:

Where:

- : Enrichment of Carnosine (Product) in Mole Percent Excess (MPE).
- : Enrichment of intracellular free Beta-alanine (Precursor) in MPE.
- : Time in hours.

Critical Note: The intracellular pool of beta-alanine is the true precursor pool, not the plasma pool. You must measure the enrichment of free beta-alanine in the tissue extract (the "Pre" peak in NMR or MS).

Troubleshooting Common Issues

- Low Enrichment: Carnosine turnover is slow (half-life ~3-6 months in humans, faster in mice). Short-term infusions may yield very low product enrichment.
 - Solution: Use highly sensitive Triple Quad MS (QqQ) or extend the labeling period (e.g., deuterated water

is often preferred for long-term turnover, but 3-13C-BA is superior for acute uptake kinetics).
- Anserine Interference: Anserine (beta-alanyl-1-methylhistidine) is isobaric to carnosine +14 Da, but methylation occurs on the histidine.
 - Solution: 3-13C-Beta-alanine will label Anserine as well. Ensure chromatographic separation (HILIC columns are recommended) to distinguish Carnosine synthesis from Anserine synthesis.

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